1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone is a synthetic organic compound characterized by the presence of a dimethylamino group, a propylamino group, an iodine atom, and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone typically involves multi-step organic reactions. One common synthetic route starts with the iodination of a phenyl ring, followed by the introduction of the ethanone group. The dimethylamino and propylamino groups are then added through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.
Analyse Chemischer Reaktionen
1-[3-[3-(Dimethylamino)propylamino]-4-iodophenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles
Eigenschaften
Molekularformel |
C13H19IN2O |
---|---|
Molekulargewicht |
346.21 g/mol |
IUPAC-Name |
1-[3-[3-(dimethylamino)propylamino]-4-iodophenyl]ethanone |
InChI |
InChI=1S/C13H19IN2O/c1-10(17)11-5-6-12(14)13(9-11)15-7-4-8-16(2)3/h5-6,9,15H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
PZROTALNMQJNLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)I)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.